molecular formula C11H19NO4 B111745 (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic Acid CAS No. 137170-89-9

(1S,2R)-2-(Boc-amino)cyclopentanecarboxylic Acid

Cat. No.: B111745
CAS No.: 137170-89-9
M. Wt: 229.27 g/mol
InChI Key: BUEPEVBYNBQNED-JGVFFNPUSA-N
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Description

(1S,2R)-2-(Boc-amino)cyclopentanecarboxylic Acid: is a chiral compound used extensively in organic synthesis. The compound features a cyclopentane ring with a carboxylic acid group and a Boc-protected amino group. The Boc (tert-butoxycarbonyl) group is a common protecting group for amines in organic synthesis, providing stability and preventing unwanted reactions during multi-step synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic Acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods: Industrial production of Boc-protected amino acids often involves similar methods but on a larger scale. The use of continuous flow reactors and solid acid catalysts can enhance efficiency and yield. For example, the use of H-BEA zeolite as a catalyst in a continuous flow reactor has been shown to be effective for Boc deprotection reactions .

Chemical Reactions Analysis

Types of Reactions: (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The Boc-protected amino group can undergo substitution reactions, particularly nucleophilic substitution.

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted amino acids or derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic Acid is used as an intermediate for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.

Biology and Medicine: The compound is used in the synthesis of peptides and peptidomimetics, which are important in drug discovery and development. The Boc-protected amino group allows for selective deprotection and subsequent functionalization.

Industry: In the pharmaceutical industry, Boc-protected amino acids are used in the synthesis of active pharmaceutical ingredients (APIs). The stability of the Boc group under various conditions makes it suitable for large-scale production .

Mechanism of Action

The mechanism of action of (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic Acid primarily involves its role as a protected amino acid. The Boc group provides steric hindrance, preventing unwanted reactions during synthesis. Upon deprotection, the free amino group can participate in various biochemical reactions, including peptide bond formation.

Comparison with Similar Compounds

    (1S,2R)-2-(Fmoc-amino)cyclopentanecarboxylic Acid: Another protected amino acid with a different protecting group (Fmoc).

    (1S,2R)-2-(Cbz-amino)cyclopentanecarboxylic Acid: Uses a Cbz group for protection.

Uniqueness: The Boc group is particularly stable under basic conditions and can be selectively removed under acidic conditions, making (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic Acid unique in its versatility for multi-step synthesis .

Properties

IUPAC Name

(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-6-4-5-7(8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUEPEVBYNBQNED-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00361461
Record name (1S,2R)-2-[(tert-Butoxycarbonyl)amino]cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137170-89-9, 136315-70-3
Record name (1S,2R)-2-[(tert-Butoxycarbonyl)amino]cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,2R)-2-(tert-Butoxycarbonylamino)cyclopentanecarboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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